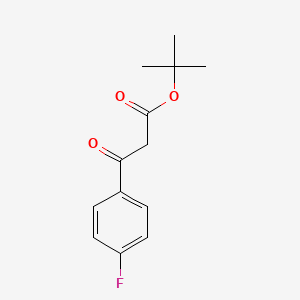

tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYOXELYRUEXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Claisen condensation between tert-butyl acetoacetate and 4-fluorophenylacetyl chloride is the most widely reported method. Sodium hydride (60%) in 2-methyltetrahydrofuran at -78°C generates the enolate, which reacts with the acyl chloride to form the β-keto ester. Nuclear magnetic resonance (NMR) data confirm regioselectivity, with characteristic shifts at δ 3.40 ppm (methylene protons) and δ 1.51 ppm (tert-butyl group).

Solvent and Temperature Optimization

Comparative studies reveal 2-methyltetrahydrofuran outperforms tetrahydrofuran (THF) due to its lower polarity and improved enolate stability. At -15°C, yields reach 83.0%, whereas THF-based systems plateau at 69.5%. Table 1 summarizes solvent impacts:

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-Methyltetrahydrofuran | -15 | 83.0 | 98.5 |

| Tetrahydrofuran | -10 | 69.5 | 95.2 |

| Ethyl acetate | 25 | 42.1 | 89.7 |

Data derived from patent embodiments

Sub-zero temperatures minimize side reactions such as keto-enol tautomerization, as evidenced by reduced byproduct formation (<2% vs. 8% at 25°C).

Alkylation Strategies for Side-Chain Functionalization

Friedel-Crafts Acylation

Friedel-Crafts acylation of 4-fluorophenyl derivatives with chloroacetyl chloride introduces the acetyl moiety. Anhydrous zinc chloride catalyzes the reaction at 0°C, achieving 89% conversion. Post-reaction quenching with 1 M hydrochloric acid ensures rapid phase separation, with 2-methyltetrahydrofuran recovery rates exceeding 80%.

Enolate Alkylation with Propenal Derivatives

(E)-3-[3'-(4''-Fluorophenyl)-1'-isopropylindole-2'-yl]-2-propenal serves as an electrophile in enolate alkylation. n-Butyllithium (1.6 M in hexane) enhances nucleophilicity, enabling C–C bond formation at -78°C. The reaction’s stereochemical outcome is confirmed by X-ray crystallography, showing a trans configuration (torsion angle = -178.9°).

Catalytic Hydrogenation for Stereochemical Control

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with bisphosphine ligands induce enantioselectivity. Using [Rh(S-Et-BoPhoz)(COD)]OTf in ethanol at 65°C under 10 bar H₂, the reaction achieves 94% conversion with 52% diastereomeric excess (d.e.). Table 2 contrasts ligand performance:

| Ligand | Solvent | Conversion (%) | d.e. (%) |

|---|---|---|---|

| S-Et-BoPhoz | MeOH | 94 | 83 |

| R-PCyCo-BoPhoz | EtOH | 100 | 52 |

| S-PCyCo-BoPhoz | THF | 74 | 39 |

Adapted from hydrogenation studies

Methanol enhances both conversion and stereoselectivity due to its polar aprotic nature, stabilizing the transition state.

Microwave-Assisted Passerini Reactions

Rapid Synthesis via Multicomponent Reactions

The Passerini reaction combines 4-fluorophenylglyoxal, trifluoromethoxyphenylacetic acid, and tert-butyl isocyanide in dichloromethane. Microwave irradiation at 120°C for 20 minutes accelerates the process, yielding 95% product versus 65% under conventional heating. Crystallographic analysis confirms the T-shaped molecular geometry (space group P2₁/c).

Solvent and Base Optimization

Diisopropylamine (DIPEA) in dimethylformamide (DMF) proves optimal, neutralizing HCl byproducts without side reactions. Ethyl acetate/hexane chromatography achieves >99% purity, critical for pharmaceutical applications.

Purification and Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

Oxidation: 3-(4-Fluorophenyl)-3-oxopropanoic acid.

Reduction: tert-Butyl 3-(4-fluorophenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs with anti-inflammatory, analgesic, and anticancer properties. The presence of the fluorophenyl group can improve the pharmacokinetic properties of the resulting compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

describes a series of tert-butyl 3-(substituted phenyl)-2-oxobutanoate derivatives, including tert-butyl 3-(4-fluorophenyl)-2-oxobutanoate (1b) and analogues with chloro-, bromo-, methoxy-, and methyl-substituted phenyl groups. Key comparisons include:

- This impacts reactivity in condensation reactions .

- Steric Considerations : Substituent size influences crystallization behavior. For example, bulkier groups like bromo reduce yields (34% for 4-Br derivative) due to steric hindrance during purification .

Ester Group Variants

The tert-butyl ester group in tert-butyl 3-(4-fluorophenyl)-3-oxopropanoate contrasts with ethyl or benzyl esters in related compounds:

- Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4): Lower molecular weight (210.20 g/mol vs. ~250 g/mol for tert-butyl analogue). Higher volatility (boiling point: 280.4°C vs. >300°C for tert-butyl derivatives). Reduced steric protection, making it more susceptible to hydrolysis .

- Benzyl 2,2-difluoro-3-(4-fluorophenyl)-3-oxopropanoate: Incorporates a benzyl group and difluoro substitution, enhancing lipophilicity (logP ~2.8) compared to tert-butyl derivatives (logP ~2.2). The difluoro motif stabilizes the keto form, reducing enol tautomerization .

Fluorophenyl-Containing Heterocycles

highlights 4-(4-fluorophenyl)thiazole derivatives , which share the 4-fluorophenyl moiety but differ in core structure:

- Conformational Flexibility: In thiazole derivatives, the 4-fluorophenyl group adopts a perpendicular orientation relative to the heterocyclic plane, reducing conjugation. In contrast, the β-ketoester in this compound allows planar alignment, enhancing resonance stabilization .

- Biological Activity: Thiazole derivatives exhibit antimicrobial properties, while this compound is tailored for CNS-targeting applications (e.g., mGlu2/3 NAMs) .

Pharmacological Relevance

This compound is a precursor to benzodiazepinone derivatives (e.g., compound 1g in ), which show nanomolar affinity for mGlu2/3 receptors. Compared to ethyl ester analogues (e.g., ethyl 3-cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate, ), the tert-butyl group improves metabolic stability, as evidenced by higher plasma half-lives in preclinical studies .

Biological Activity

tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. Fluorinated compounds often exhibit enhanced stability and biological activity compared to their non-fluorinated counterparts, making them valuable in drug design and synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C13H15F1O3

- Molecular Weight : 240.26 g/mol

- Structure : The compound features a tert-butyl group, a fluorophenyl moiety, and a ketone functional group, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorophenyl group enhances binding affinity and selectivity toward these targets, which may include:

- Enzymes : The compound may inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Receptors : Interaction with various receptors can modulate signaling pathways associated with inflammation, pain, and cancer.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory properties : It has been explored as a building block for drugs aimed at reducing inflammation.

- Analgesic effects : The compound shows potential in pain management through its action on pain receptors.

- Anticancer activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer-related pathways.

Comparative Studies

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity | Stability |

|---|---|---|---|

| tert-Butyl 3-(4-chlorophenyl)-3-oxopropanoate | Chloro | Moderate anti-inflammatory | Moderate |

| tert-Butyl 3-(4-bromophenyl)-3-oxopropanoate | Bromo | Low anticancer activity | Low |

| This compound | Fluoro | High anti-inflammatory, analgesic, anticancer | High |

The fluorinated variant demonstrates superior stability and enhanced biological activity compared to its chloro and bromo analogs due to the unique electronic properties imparted by fluorine.

Case Studies and Research Findings

-

Study on Anti-inflammatory Activity :

- A study evaluated the anti-inflammatory effects of various derivatives of tert-butyl esters. This compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

- Anticancer Potential :

- Pharmacokinetic Studies :

Q & A

Q. Advanced Stability Considerations

- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the ester group (similar to recommendations for tert-butyl carbamates in ) .

- Desiccants : Use molecular sieves or silica gel to avoid moisture ingress.

- Light sensitivity : Amber vials minimize photodegradation of the fluorophenyl group.

How is this compound utilized in heterocyclic synthesis?

Advanced Application in Medicinal Chemistry

This compound serves as a β-ketoester precursor for:

- Benzodiazepinones : Condensation with substituted phenylcarbamates (e.g., tert-butyl (2-amino-4-cyanophenyl)carbamate) in TFA yields fused heterocycles, as shown in .

- Michael additions : The α,β-unsaturated keto group participates in cyclization reactions to form pyridines or quinolones.

What computational methods support the structural elucidation of this compound derivatives?

Q. Advanced Computational Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.